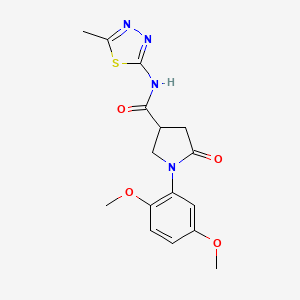

![molecular formula C18H25N5OS B4558467 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4558467.png)

2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide

Overview

Description

Synthesis Analysis

The synthesis of related triazole derivatives involves strategic organic reactions that lead to the formation of the desired molecular architecture. For instance, the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives can be achieved by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by various aromatic aldehyde reactions to afford substituted phenyl acrylamides. This method showcases the foundational steps that might be akin to the synthesis of the compound , emphasizing the versatility of triazole chemistry in constructing complex molecules (Panchal & Patel, 2011).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Antifungal and Antibacterial Potential : Compounds derived from 1,2,4-triazole, similar to the mentioned compound, have been synthesized and tested for their antimicrobial activities. These studies have found significant antifungal and antibacterial efficacy against various strains, including Candida species and pathogenic bacteria . This suggests their potential as candidates for developing new antimicrobial agents [G. Turan-Zitouni et al., 2005].

Antibacterial and Antifungal Agents : Novel triazole derivatives have been evaluated for their antibacterial and antifungal properties, showing promising activity against Gram-positive cocci, Gram-negative rods, and Candida albicans . The incorporation of thiophene and benzimidazole or 1,2,4-triazole moieties has enhanced their biological efficacy, suggesting a potential for the development of new therapeutic agents [Y. Mabkhot et al., 2017].

Anticancer Activity

- Anticancer Evaluation : A series of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and their derivatives have been synthesized and assessed for anticancer activity. Evaluation on a full panel of human cancer cell lines indicated that these compounds displayed notable inhibitory effects, particularly on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. The results underscore the potential of such compounds, including those structurally related to the specified compound, in anticancer drug development [Roman Lesyk et al., 2007].

Insecticidal Properties

- Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety, which is structurally related to the mentioned compound, have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis . The study highlights the potential of such compounds in agricultural applications, particularly in pest management [A. Fadda et al., 2017].

properties

IUPAC Name |

2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5OS/c1-2-23-17(13-8-10-14(19)11-9-13)21-22-18(23)25-12-16(24)20-15-6-4-3-5-7-15/h8-11,15H,2-7,12,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVRYYZBHZPFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-ethylbenzenesulfonamide](/img/structure/B4558389.png)

![N-[4-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B4558407.png)

![8-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4558409.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4558415.png)

![1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4558421.png)

![ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4558425.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B4558427.png)

![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4558434.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4558441.png)

![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B4558450.png)

![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4558466.png)

![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B4558476.png)